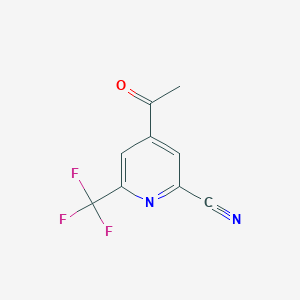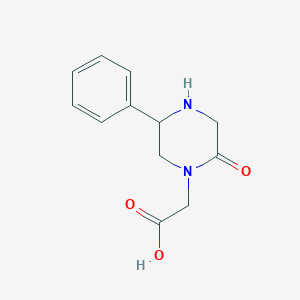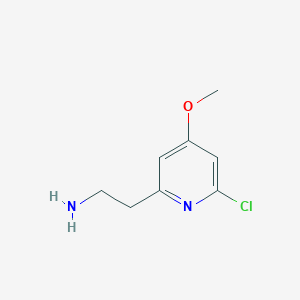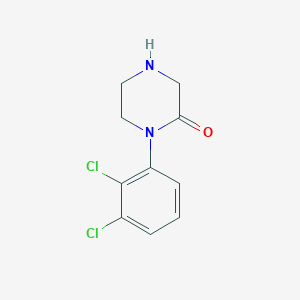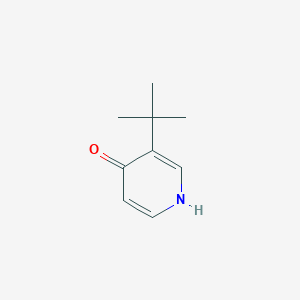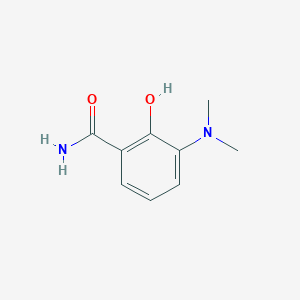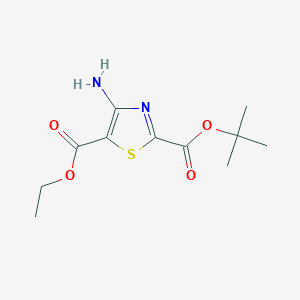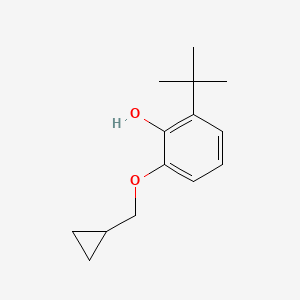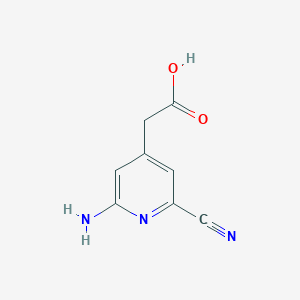![molecular formula C11H12N2O3 B14856323 N-[3-(Acetylamino)-5-formylphenyl]acetamide](/img/structure/B14856323.png)
N-[3-(Acetylamino)-5-formylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Acetylamino)-5-formylphenyl]acetamide: is an organic compound characterized by the presence of an acetylamino group and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylamino)-5-formylphenyl]acetamide typically involves the amidation of phenol derivatives. One common method is the direct synthesis from hydroquinone using ammonium acetate as the amidating agent. This reaction proceeds in acetic acid at elevated temperatures without the need for a metallic catalyst . The reaction conditions are optimized to achieve high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Acetylamino)-5-formylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products vary based on the nucleophile used in the reaction.
Scientific Research Applications
N-[3-(Acetylamino)-5-formylphenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Acetylamino)-5-formylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The formyl group can undergo reactions that modify the compound’s structure and function, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Acetylamino)-5-chlorophenyl]acetamide
- N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide
- N-[3-(Acetylamino)phenyl]sulfonylphenylacetamide
Uniqueness
N-[3-(Acetylamino)-5-formylphenyl]acetamide is unique due to the presence of both an acetylamino group and a formyl group on the phenyl ring
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(3-acetamido-5-formylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(15)12-10-3-9(6-14)4-11(5-10)13-8(2)16/h3-6H,1-2H3,(H,12,15)(H,13,16) |
InChI Key |
QXGKZLBFCIRYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


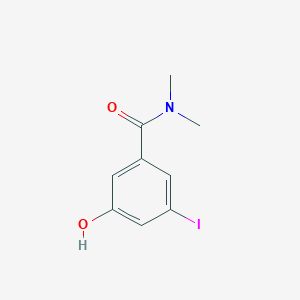
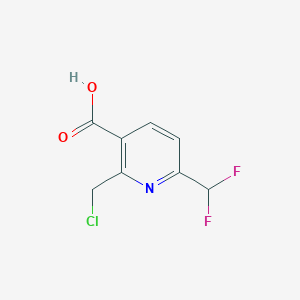
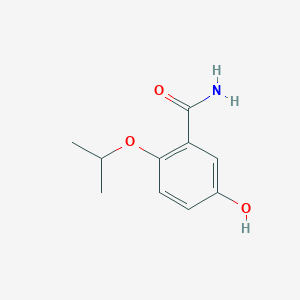
![2-[4-Chloro-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14856257.png)
![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856272.png)
